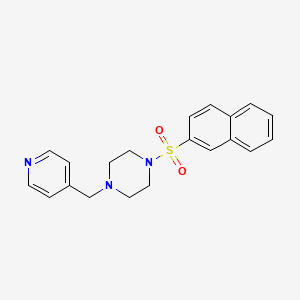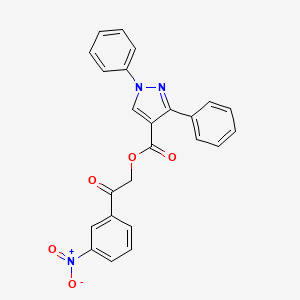![molecular formula C15H18N4O3 B10878699 2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone](/img/structure/B10878699.png)
2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone typically involves multiple steps. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring. The final step involves the reaction of the triazole derivative with morpholine under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The morpholino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various amines or alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as enhanced fluorescence or stability
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions or act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)acetic acid
- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate
- Methyl 3-(2-hydroxyphenyl)propionate
Uniqueness
2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone is unique due to its combination of a hydroxyphenyl group, a triazole ring, and a morpholino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-[3-(2-hydroxyphenyl)-5-methyl-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N4O3/c1-11-16-15(12-4-2-3-5-13(12)20)17-19(11)10-14(21)18-6-8-22-9-7-18/h2-5,20H,6-10H2,1H3 |
InChI Key |
ZLWVXSYCSTXOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1CC(=O)N2CCOCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)

![2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878628.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone](/img/structure/B10878670.png)
![Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10878678.png)
![7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878679.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878681.png)
